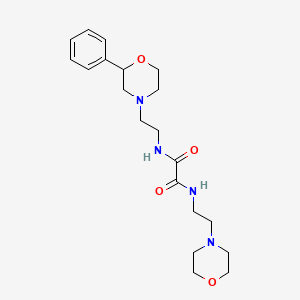

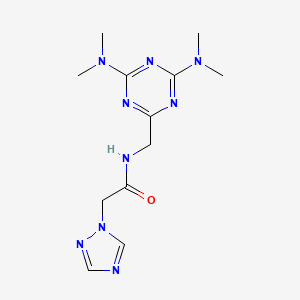

![molecular formula C19H18N6OS B2471053 N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1797401-08-1](/img/structure/B2471053.png)

N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds involves the modulation of the aliphatic chain linking the 2-chlorobenzene moiety to the piperidine ring, modulation of the amide substituent and of the benzoimidazol-2-one linker, replacement of the benzimidazol-2-one moiety with urea-like substructures, and elimination of the piperidine ring and benzoimidazol-2-one functionalization .Molecular Structure Analysis

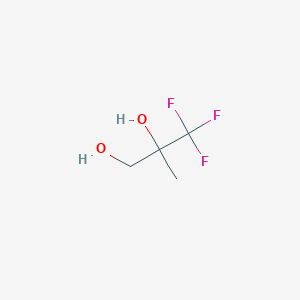

The molecular structure of this compound is complex, with a cyanopyridinyl group attached to a piperidinyl group, which is further linked to a benzothiadiazole group via a methyl bridge.Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include deprotection with TFA 10% in CH2Cl2, which affords the free amines. These are then reacted with the activated ester in DIPEA/DMF to afford the final compounds .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Compounds related to "N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide" have been synthesized through various chemical reactions, demonstrating the versatility and chemical reactivity of this class of compounds. For instance, Abdel‐Aziz et al. (2009) reported on the synthesis of piperidine-based 1,3-thiazole, 1,3,4-thiadiazole, and 1,3-thiazolo[2,3-c]-1,2,4-triazole derivatives, highlighting the cyclization and treatment reactions to obtain these derivatives, some of which showed significant anti-arrhythmic activity (Abdel‐Aziz et al., 2009).

Potential Biological Activities

The research has also explored the biological activities of compounds structurally similar to the specified chemical. For example, a study by Wang et al. (2018) synthesized a PET agent for imaging the IRAK4 enzyme in neuroinflammation, indicating the potential diagnostic applications of these compounds in medical imaging (Wang et al., 2018).

Molecular Interaction Studies

Shim et al. (2002) investigated the molecular interaction of an antagonist compound with the CB1 cannabinoid receptor, providing insights into the binding affinities and conformational analyses of these compounds, which could be relevant for understanding the receptor-ligand interactions and designing receptor-specific drugs (Shim et al., 2002).

Antileishmanial Activity

Tahghighi et al. (2011) synthesized and tested a series of 5-(5-nitrofuran-2-y1)-1,3,4-thiadiazoles with piperazinyl-linked benzamidine substituents for their antileishmanial activity, indicating the potential use of these compounds in treating leishmaniasis, a parasitic disease (Tahghighi et al., 2011).

Anticancer Applications

The synthesis and evaluation of heterocyclic carboxamides as potential antipsychotic agents by Norman et al. (1996) and the study on benzothiophene-2-carboxamide derivatives as potent urotensin-II receptor antagonists by Lim et al. (2016) demonstrate the diverse pharmacological interests in compounds with structures related to "N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide" (Norman et al., 1996); (Lim et al., 2016).

Propiedades

IUPAC Name |

N-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]-2,1,3-benzothiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N6OS/c20-11-15-2-1-7-21-18(15)25-8-5-13(6-9-25)12-22-19(26)14-3-4-16-17(10-14)24-27-23-16/h1-4,7,10,13H,5-6,8-9,12H2,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAONZULGDNLIPY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C2=CC3=NSN=C3C=C2)C4=C(C=CC=N4)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N6OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

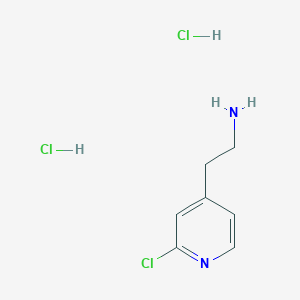

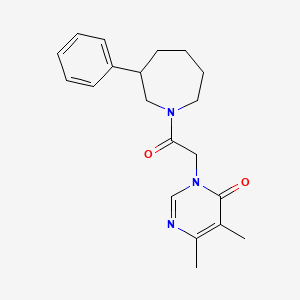

![N-[Cyano-(2,4-difluorophenyl)methyl]-2-(diethylamino)acetamide](/img/structure/B2470971.png)

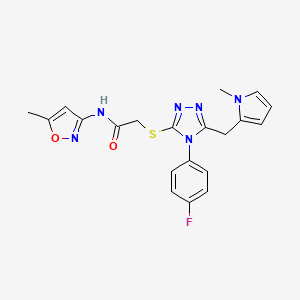

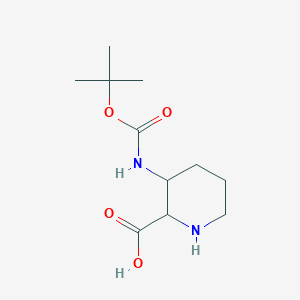

![Methyl 4-((2-methyl-4-oxo-9-(pyridin-2-ylmethyl)-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate](/img/structure/B2470977.png)

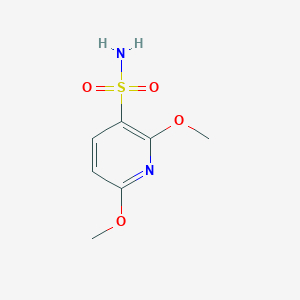

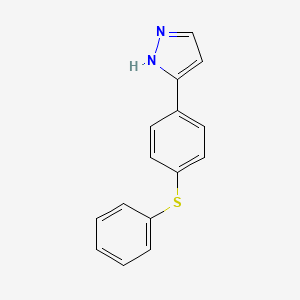

![4-[[5-(Trifluoromethyl)-1,3-oxazol-4-yl]methyl]piperazine-1-sulfonyl fluoride](/img/structure/B2470990.png)

![4-chloro-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3-nitrobenzamide](/img/structure/B2470991.png)

![1-[4-(4-Ethylpiperazin-1-yl)-3-fluorophenyl]ethanone](/img/structure/B2470993.png)